molecular formula C15H29BrN2O6 B606373 Bromoacetamido-PEG3-Boc-amine CAS No. 1421933-39-2

Bromoacetamido-PEG3-Boc-amine

Cat. No.: B606373
CAS No.: 1421933-39-2
M. Wt: 413.30 g/mol
InChI Key: LJDJJTQGFJMIKR-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG3-Boc-amine is a polyethylene glycol (PEG) derivative that contains a tert-butyloxycarbonyl (Boc) protected amine and a bromide group. The compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The Boc-protected amine can be deprotected under mild acidic conditions, while the bromide group serves as an excellent leaving group for nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetamido-PEG3-Boc-amine is synthesized through a series of chemical reactions involving PEGylation and protection/deprotection steps. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Bromoacetamido-PEG3-Boc-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Bromoacetamido-PEG3-Boc-amine involves its role as a PEG linker and its ability to undergo nucleophilic substitution reactions. The bromide group serves as a leaving group, allowing nucleophiles to attach to the PEG chain. The Boc-protected amine can be deprotected to yield a free amine, which can further react with other functional groups. The hydrophilic PEG spacer enhances the solubility and stability of the compound in aqueous media .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromoacetamido-PEG3-Boc-amine is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The combination of the bromide group and Boc-protected amine makes it a versatile compound for various bioconjugation and synthetic applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDJJTQGFJMIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129321
Record name 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421933-39-2
Record name 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421933-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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